molecular formula C8H5Cl3O B044736 2,2',4'-Trichloroacetophenone CAS No. 4252-78-2

2,2',4'-Trichloroacetophenone

Cat. No.: B044736
CAS No.: 4252-78-2
M. Wt: 223.5 g/mol
InChI Key: VYWPPRLJNVHPEU-UHFFFAOYSA-N
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Description

2,2',4'-Trichloroacetophenone (CAS: 4252-78-2) is a halogenated aromatic ketone with the molecular formula C₈H₅Cl₃O and a molecular weight of 223.48 g/mol. It is a white to pale-yellow crystalline solid with a melting point of 50–57°C and a boiling point of 130–135°C at 4 mmHg. It is poorly soluble in water (60 mg/L at 20°C) but slightly soluble in methanol and chloroform . This compound is primarily used as an intermediate in pharmaceuticals, such as miconazole and econazole nitrates, due to its electrophilic reactivity . Its synthesis typically involves Friedel-Crafts acetylation of 1,2,4-trichlorobenzene, yielding 82% efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2’,4’-Trichloroacetophenone typically involves the acylation of m-dichlorobenzene with chloroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out at temperatures between 58-62°C, followed by a thermal reaction at 80-100°C. The product is then hydrolyzed, extracted, and purified through crystallization .

Industrial Production Methods

In industrial settings, the production method involves similar steps but on a larger scale. The process includes the use of m-dichlorobenzene, aluminum chloride, and chloroacetyl chloride, followed by hydrolysis and purification to obtain high yields of 2,2’,4’-Trichloroacetophenone .

Scientific Research Applications

Organic Synthesis

TCAP serves as a vital reagent in the synthesis of various organic compounds. Its applications include:

  • Synthesis of Pharmaceuticals : TCAP is used as an intermediate in the production of antifungal agents such as miconazole nitrate and econazole nitrate. These compounds are crucial for treating fungal infections .
  • Microwave-Induced Reactions : It participates in microwave-assisted synthesis, notably in the formation of 1-(2',4'-dichlorophenacyl)azoles, which are significant in medicinal chemistry .

Biological Studies

In biochemical research, TCAP is utilized to investigate metabolic pathways and enzyme-catalyzed reactions:

  • Enzyme Interactions : TCAP undergoes enzymatic reduction primarily by glutathione-dependent cytosolic enzymes found in the liver and kidneys, leading to the formation of 2',4'-dichloroacetophenone. This transformation is crucial for understanding detoxification processes .
  • Toxicological Studies : The compound has been studied for its potential toxic effects and mechanisms of action within biological systems, contributing to safety assessments for chemical exposure .

Industrial Applications

TCAP finds use in various industrial processes:

  • Agrochemicals Production : It acts as a precursor for synthesizing insecticides and herbicides, thereby playing a role in agricultural chemistry .
  • Chemical Manufacturing : The compound is involved in producing other industrial chemicals, highlighting its versatility beyond pharmaceuticals.

Case Studies

Study Title Focus Area Findings
Microwave-Solvent-Free SynthesisOrganic ChemistryDemonstrated efficient synthesis of azole derivatives using TCAP .
Glutathione-Dependent Reductive DehalogenationBiochemical PharmacologyCharacterized the enzymatic pathways involved in TCAP metabolism .
Synthesis of Antifungal AgentsPharmaceutical ChemistryExplored TCAP's role as an intermediate in antifungal drug synthesis .

Mechanism of Action

The mechanism of action of 2,2’,4’-Trichloroacetophenone involves its reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes. This reduction process occurs in the liver, kidney, and brain. Additionally, the compound participates in N-alkylation reactions, where it forms 1-(2’,4’-dichlorophenacyl)azoles through microwave-induced reactions .

Comparison with Similar Compounds

Comparison with Similar Halogenated Acetophenones

Structural and Physicochemical Properties

The table below compares 2,2',4'-trichloroacetophenone with structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility in Water
This compound 4252-78-2 C₈H₅Cl₃O 223.48 50–57 130–135 (4 mmHg) 60 mg/L (20°C)
2',4'-Dichloroacetophenone 2234-16-4 C₈H₆Cl₂O 189.04 45–48 285–287 Slightly soluble
2,4,5-Trichloroacetophenone Not specified C₈H₅Cl₃O 223.48 50–52 Not reported Not reported
2-Bromo-4'-chloroacetophenone Not specified C₈H₆BrClO 233.49 Not reported Not reported Reacts in biotransformations

Key Observations :

  • Chlorine Substitution: The position and number of chlorine atoms influence physicochemical properties. For example, 2',4'-dichloroacetophenone has a lower molecular weight and higher boiling point compared to the trichloro derivative.
  • Reactivity: this compound exhibits higher electrophilicity due to three electron-withdrawing chlorine groups, making it more reactive in nucleophilic substitutions .

Biotransformation and Stereoselectivity

Halogenated acetophenones are often reduced to chiral alcohols using microbial strains. The table compares biotransformation outcomes:

Compound Microbial Strain Conversion Rate Enantiomeric Excess (ee) Predominant Enantiomer
This compound Rhodotorula rubra KCh 82 >99% >99% R-alcohol
This compound Yarrowia lipolytica ATCC 32-338A 23% (9 days) Low (S-enantiomer) S-alcohol
2-Bromo-4'-chloroacetophenone Rhodotorula rubra KCh 82 >99% >99% R-alcohol
2-Chloro-4'-fluoroacetophenone Yarrowia lipolytica B56-5 >99% >99% R-alcohol

Key Observations :

  • Strain Dependency: Rhodotorula rubra achieves near-complete conversion and high enantioselectivity for trichloro and bromo-chloro derivatives, whereas Yarrowia lipolytica performs poorly with this compound .
  • Enantioselectivity Reversal: The additional chlorine in this compound reverses stereoselectivity in Yarrowia, favoring the S-enantiomer, unlike other substrates .

Reductive Dehalogenation

This compound undergoes glutathione-dependent reductive dehalogenation to form 2',4'-dichloroacetophenone via a cytosolic enzyme pathway in liver, kidney, and brain tissues. The mechanism involves nucleophilic attack by glutathione, forming a carbon intermediate that is protonated to yield the dichloro product .

Key Observations :

  • The trichloro derivative poses higher toxicity and environmental risks compared to dichloro analogs due to its persistent halogenated structure.

Biological Activity

2,2',4'-Trichloroacetophenone (TCAP), with the molecular formula C8H5Cl3OC_8H_5Cl_3O, is an organic compound classified as an α-haloketone. It appears as an off-white to light yellow crystalline solid and is primarily utilized in organic synthesis and various biological studies. Its structural characteristics include three chlorine atoms substituted at the 2, 2', and 4' positions of the acetophenone core.

The biological activity of TCAP is largely attributed to its interactions with enzymes and its metabolic pathways. The compound undergoes reduction by glutathione-dependent cytosolic enzymes primarily located in the liver, kidney, and brain. This reduction process leads to the formation of 2',4'-dichloroacetophenone, which is a significant metabolite involved in various biochemical reactions .

Key Biochemical Pathways:

  • Reduction: TCAP is reduced to 2',4'-dichloroacetophenone by glutathione-dependent enzymes.
  • N-Alkylation: It participates in microwave-induced N-alkylation reactions, forming derivatives like 1-(2',4'-dichlorophenacyl)azoles.
  • Substitution Reactions: TCAP can undergo nucleophilic substitution, leading to a variety of chemical derivatives.

Toxicological Profile

TCAP exhibits significant toxicity; it is classified as toxic if ingested and can cause severe skin burns and eye damage. Additionally, inhalation can lead to respiratory irritation . Understanding these toxicological effects is crucial for its handling in laboratory and industrial settings.

Applications in Research

TCAP serves various roles in scientific research:

  • Organic Synthesis: It acts as a reagent for synthesizing other compounds, including pharmaceuticals like miconazole nitrate and econazole nitrate .
  • Biological Studies: The compound is employed in enzyme-catalyzed reaction studies and investigations into metabolic pathways .
  • Agrochemical Production: TCAP is utilized in the synthesis of insecticides, enhancing its relevance in agricultural chemistry.

Study on Enzyme Interaction

A study investigated the interaction of TCAP with glutathione S-transferases (GSTs), enzymes that play a critical role in detoxifying harmful compounds. The study found that TCAP significantly inhibits GST activity, suggesting its potential as a tool for studying enzyme inhibition mechanisms.

Pharmacokinetic Analysis

Research analyzing the pharmacokinetics of TCAP revealed that after administration, the compound undergoes rapid metabolism primarily in the liver. The metabolites produced exhibit varying degrees of biological activity, influencing their potential therapeutic applications.

Summary Table of Biological Activities

Biological ActivityDescription
Enzyme InteractionInhibits glutathione S-transferases (GSTs), affecting detoxification pathways
Metabolic PathwayReduced by glutathione-dependent enzymes to form 2',4'-dichloroacetophenone
ToxicityToxic if swallowed; causes severe skin burns and eye damage
Synthesis ApplicationsUsed as an intermediate in pharmaceuticals and agrochemicals

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2',4'-Trichloroacetophenone, and how do their yields compare?

  • Method 1 : Transition-metal-free decarboxylative oxytrichlorination using phenylpropiolic acid and trichloroisocyanuric acid in acetonitrile/water (23–25°C, 16 hours). This method tolerates diverse substituents (alkyl, halides, nitro, etc.) and achieves "good yields" (exact values unspecified) .
  • Method 2 : Haloform reaction, where trichloroacetophenone reacts with NaOD in D₂O to synthesize deuterochloroform (CCl₃D), optimized to 88–93% yield .
  • Comparison : The decarboxylative method avoids metal catalysts, enhancing sustainability, while the Haloform reaction is valuable for isotopic labeling.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Purity : Gas chromatography (GC) confirms >95% purity .
  • Structural Analysis :

  • NMR (¹H/¹³C) : Assigns protons and carbons, confirming chlorine substitution patterns.
  • FT-IR : Identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ .
  • Mass Spectrometry (MS) : Matches molecular ion peak (m/z 223.48) to the formula C₈H₅Cl₃O .
    • Physical Properties : White to pale yellow crystalline solid; insoluble in water, soluble in methanol/chloroform .

Advanced Research Questions

Q. What enzymatic pathways are involved in the reductive dehalogenation of this compound, and how do conflicting data inform mechanism hypotheses?

  • Glutathione-Dependent Pathway : Rat liver cytosol studies show NADPH-dependent reduction to 2',4'-dichloroacetophenone via glutathione transferases. Inhibition by sulfhydryl blockers (e.g., N-ethylmaleimide) supports a thiol-mediated mechanism .
  • Microbial Pathways : Yarrowia lipolytica and Rhodotorula rubra use cytochrome P450 or NADH-dependent reductases for asymmetric reduction to (R)-halohydrins. Discrepancies in cofactor dependence (NADPH vs. NADH) suggest species-specific enzyme evolution .
  • Resolution Strategy : Compare kinetic parameters (e.g., Kₘ for substrate, Vₘₐₓ) and conduct inhibition assays across models to identify dominant pathways.

Q. How does the microbial transformation of this compound proceed in Rhodotorula rubra, and what factors influence enantioselectivity?

  • Mechanism : Rhodotorula rubra KCh 82 achieves >90% conversion to (R)-halohydrins within 24 hours under aerobic conditions. The reaction involves hydride transfer to the carbonyl carbon, directed by steric effects of chlorine substituents .
  • Optimization Factors :

  • pH : Optimal at 7.0–7.5.
  • Substrate Concentration : ≤10 mM avoids toxicity.
  • Co-Substrates : Glucose enhances NADH regeneration, improving enantiomeric excess (>99% ee) .

Q. What methodological challenges arise in studying the reaction mechanisms of this compound under aqueous conditions?

  • Hydrolysis Sensitivity : The α-haloketone group is prone to hydrolysis, complicating kinetic studies. Use aprotic solvents (e.g., acetonitrile) or buffered aqueous systems (pH 7.4) to stabilize intermediates .
  • Competing Pathways : Simultaneous reduction (e.g., to dichloroacetophenone) and nucleophilic substitution (e.g., ester/amide formation) require precise control of reaction conditions (temperature, stoichiometry) .

Properties

IUPAC Name

2-chloro-1-(2,4-dichlorophenyl)ethanone
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InChI

InChI=1S/C8H5Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
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InChI Key

VYWPPRLJNVHPEU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CCl
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Molecular Formula

C8H5Cl3O
Record name 2,2',4'-TRICHLOROACETOPHENONE
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DSSTOX Substance ID

DTXSID3026190
Record name 2,2',4'-Trichloroacetophenone
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Molecular Weight

223.5 g/mol
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Physical Description

2,2',4'-trichloroacetophenone is an off-white crystalline solid. (NTP, 1992), Off-white crystalline solid; [CAMEO] Melting point = 52-55 deg C; [MSDSonline]
Record name 2,2',4'-TRICHLOROACETOPHENONE
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Record name 2,4-Dichlorophenacyl chloride
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Flash Point

greater than 235 °F (NTP, 1992), Flash Point > 235 °F
Record name 2,2',4'-TRICHLOROACETOPHENONE
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Record name 2,4-Dichlorophenacyl chloride
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

4252-78-2
Record name 2,2',4'-TRICHLOROACETOPHENONE
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Record name 2,2′,4′-Trichloroacetophenone
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Record name 2,2',4'-Trichloroacetophenone
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Melting Point

126 to 131 °F (NTP, 1992)
Record name 2,2',4'-TRICHLOROACETOPHENONE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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